molecular formula C6H4ClFN4 B2422141 7-Chlor-6-fluor-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin CAS No. 1208336-28-0

7-Chlor-6-fluor-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin

Katalognummer: B2422141
CAS-Nummer: 1208336-28-0
Molekulargewicht: 186.57
InChI-Schlüssel: FBVMXFQCPRQOTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has demonstrated promising anticancer activity . Its primary mechanism involves the inhibition of the extracellular signal-regulated kinase (ERK) signaling pathway. This inhibition leads to decreased phosphorylation levels of ERK1/2 and associated proteins like c-Raf and MEK1/2, resulting in apoptosis and cell cycle arrest at the G2/M phase in various cancer cell lines.

Key Findings:

  • Inhibits cell proliferation in cancer cells.
  • Induces apoptosis through caspase activation.

Biological Studies

The compound is utilized in biological research to explore its interactions with cellular targets. Investigations have shown that it can alter cell cycle distributions and promote apoptotic markers in cancer cells. For example:

  • Case Study 1 : Treatment of MCF-7 breast cancer cells with this compound resulted in a significant reduction in cell viability after 48 hours due to increased apoptosis markers such as cleaved PARP and caspase activation.
  • Case Study 2 : In colon cancer cells (HCT-15), it inhibited growth and caused G2/M phase arrest, indicating its potential as a therapeutic agent against colorectal cancer.

Industrial Applications

Beyond its medicinal properties, 7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine serves as a reactant in synthesizing more complex pharmaceutical compounds. Its unique structure allows for various substitution reactions that can lead to the development of novel drugs with enhanced efficacy and specificity .

Vorbereitungsmethoden

The synthesis of 7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with phosphoryl chloride (POCl3) to form the corresponding acid chloride, which then undergoes cyclization with 2-amino-4-chloro-5-fluoropyrimidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Wirkmechanismus

The anticancer activity of 7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is primarily attributed to its ability to inhibit the ERK signaling pathway. This inhibition leads to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT, resulting in the induction of apoptosis and cell cycle arrest at the G2/M phase . The compound targets specific proteins involved in cell proliferation and survival, making it a valuable candidate for cancer therapy.

Vergleich Mit ähnlichen Verbindungen

7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidine derivatives, such as:

The presence of the fluorine atom in 7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine enhances its lipophilicity and metabolic stability, making it a unique and potent compound for therapeutic applications.

Biologische Aktivität

Overview

7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the class of triazolopyrimidines. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for 7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of the extracellular signal-regulated kinase (ERK) signaling pathway. This inhibition leads to decreased phosphorylation levels of key proteins such as ERK1/2, c-Raf, MEK1/2, and AKT. The resultant effect is the induction of apoptosis and cell cycle arrest at the G2/M phase in various cancer cell lines.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can effectively inhibit the proliferation of several cancer cell lines by triggering apoptotic pathways. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-15 (colon cancer), and others.
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines indicate potent activity, with lower values suggesting higher efficacy against cancer cells .

Cytotoxicity

While demonstrating anticancer properties, it is essential to assess the cytotoxicity of 7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine on normal cells. Studies have reported varying degrees of cytotoxicity against non-cancerous cell lines:

Cell LineIC50 (µM)Remarks
Vero Cells>60Low toxicity compared to cancer cells
J774.2 Macrophages30Moderate toxicity observed

The selectivity index (SI) calculated from these studies indicates that the compound may preferentially target cancer cells over normal cells .

Case Studies

Case Study 1 : In a study involving MCF-7 cells, treatment with 7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine resulted in a significant reduction in cell viability after 48 hours. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage.

Case Study 2 : Another investigation focused on its effects on colon cancer cells (HCT-15). Results showed that the compound not only inhibited cell growth but also altered cell cycle distribution, leading to G2/M phase arrest.

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions starting from precursors like 5-methyl-1H-1,2,4-triazole-3-carboxylic acid and chlorinated pyrimidines. Its applications extend beyond anticancer activity; it serves as a reactant in synthesizing more complex pharmaceutical compounds.

Eigenschaften

IUPAC Name

7-chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN4/c1-3-4(8)5(7)12-6(11-3)9-2-10-12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVMXFQCPRQOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.